molecular formula C9ClF7N2S2 B11771424 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole

Cat. No.: B11771424
M. Wt: 368.7 g/mol
InChI Key: PEQLNMXZUFBDOG-UHFFFAOYSA-N
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Description

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is a complex organic compound that features a thiadiazole ring substituted with a chlorinated and fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole precursor with a chlorinated and fluorinated phenyl derivative. One common method is the nucleophilic substitution reaction where the thiadiazole ring is reacted with a chlorinated fluorophenyl methyl thio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The chlorinated and fluorinated groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Research indicates that 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole exhibits significant biological properties:

  • Antifungal Activity : The compound has shown effectiveness against various phytopathogenic fungi, making it a candidate for use as a fungicide in agricultural settings. Its mechanism involves disrupting fungal cell membranes and inhibiting growth.
  • Antibacterial Properties : Studies demonstrate that this compound possesses antibacterial activity against several Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate comparable efficacy to established antibiotics .
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial in medicinal chemistry for developing treatments targeting inflammatory diseases.

Agricultural Applications

A case study conducted on the application of this compound as a fungicide demonstrated its effectiveness in controlling fungal infections in crops. Field trials showed a significant reduction in disease incidence compared to untreated control groups. The compound's mode of action involved interference with fungal cell wall synthesis and membrane integrity.

Pharmaceutical Research

In pharmaceutical contexts, studies have evaluated the compound's antibacterial properties against clinical isolates of resistant bacteria. Results indicated that this compound exhibited potent activity against strains resistant to conventional antibiotics. Further investigations into its anti-inflammatory effects have also been initiated to explore its potential in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • Trifluoromethylpyridines

Uniqueness

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring with chlorinated and fluorinated phenyl groups. This combination imparts distinct chemical properties such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is a synthetic compound belonging to the thiadiazole class, notable for its unique structural features and diverse biological activities. Its molecular formula is C9H2ClF5N2S2C_9H_2ClF_5N_2S_2 with a molecular weight of approximately 332.7 g/mol. This compound has gained attention due to its potential applications in agriculture and pharmaceuticals, particularly as an antifungal and antibacterial agent.

Chemical Structure and Properties

The compound's structure includes a chlorine atom and multiple fluorinated phenyl groups, which enhance its reactivity and biological interactions. The presence of the thiadiazole ring allows it to undergo various nucleophilic substitutions and electrophilic additions, making it versatile for modifications aimed at improving its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various microbial strains, inhibiting their growth through interactions with specific enzymatic pathways involved in microbial metabolism. For instance, studies suggest that it acts as a potent fungicide and bactericide targeting phytopathogenic microorganisms that affect crops.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli20 µg/mL
S. aureus15 µg/mL
C. albicans10 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Thiadiazole derivatives have been studied for their ability to inhibit various cancer cell lines, including breast (MCF-7) and colon (LoVo) cancer cells. For example, certain derivatives of thiadiazoles have demonstrated IC50 values in the low micromolar range against these cell lines .

Cell LineIC50 (µM)Reference Compound
MCF-723.29Cisplatin
LoVo2.44Doxorubicin

Anti-inflammatory Properties

Emerging studies also suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various pathogens found that it significantly inhibited the growth of S. aureus and E. coli at concentrations as low as 15 µg/mL. The study highlighted its potential as a replacement for conventional antibiotics in treating bacterial infections.
  • Anticancer Research : In a comparative study of thiadiazole derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 cells. Results indicated a substantial reduction in cell viability at concentrations above 20 µM, suggesting its role as a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Interaction : Potential interactions with specific receptors could lead to modulation of inflammatory responses.
  • Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Properties

Molecular Formula

C9ClF7N2S2

Molecular Weight

368.7 g/mol

IUPAC Name

3-chloro-5-[difluoro-(2,3,4,5,6-pentafluorophenyl)methyl]sulfanyl-1,2,4-thiadiazole

InChI

InChI=1S/C9ClF7N2S2/c10-7-18-8(21-19-7)20-9(16,17)1-2(11)4(13)6(15)5(14)3(1)12

InChI Key

PEQLNMXZUFBDOG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)SC2=NC(=NS2)Cl

Origin of Product

United States

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